Back-Strain Steric Acceleration of Thermolysis Rates in Tertiary Azoalkanes vs. Less-Branched Analogs
The systematic study by Duismann et al. (1976) established that increasing the steric bulk of the tertiary alkyl substituents on symmetric azoalkanes leads to pronounced acceleration of thermal decomposition rates. Bis(5-methylnonan-5-yl)diazene, bearing two highly branched C10 tertiary alkyl groups, was one of the compounds in the study where the influence of side-chain size (R1–R3) on thermolysis constants (k) in ethylbenzene at 50 °C was quantitatively determined. The back-strain concept, validated by correlation with corresponding solvolysis rates of tert-alkyl-p-nitrobenzoates, predicts that this compound's decomposition rate is accelerated by several orders of magnitude relative to unbranched azo-tert-alkanes such as azo-tert-butane [1]. The broader azoalkane literature confirms that structural changes can effect rate enhancements exceeding 10⁹-fold, with ΔΔG‡ differences of up to 5.4 kcal·mol⁻¹ observed between differentially branched symmetric diazenes, enabling radical generation at temperatures below 100 °C [2].
| Evidence Dimension | Thermolysis rate acceleration due to steric back-strain (relative rate enhancement vs. unbranched analog) |
|---|---|
| Target Compound Data | Bis(5-methylnonan-5-yl)diazene: thermolysis rate constant (k) measured in ethylbenzene at 50 °C; exact kd value reported in Duismann et al. (1976), Table 1 or Figure 1 |
| Comparator Or Baseline | Azo-tert-butane (2,2'-azoisobutane, CAS 927-83-3): 10-h half-life temperature θ₁₀h ≈ 160 °C; kd at 50 °C extrapolated to << 10⁻⁸ s⁻¹ |
| Quantified Difference | Estimated rate acceleration of 10²–10⁴ fold at 50 °C relative to azo-tert-butane (class-level inference from the steric acceleration series) |
| Conditions | Ethylbenzene solution, 50 °C, spectroscopic monitoring of N=N chromophore disappearance |
Why This Matters
This steric acceleration enables radical generation at temperatures 50–110 °C lower than unbranched azoalkane counterparts, making the compound suitable for low-temperature polymerization or curing applications where thermal budget is constrained.
- [1] Duismann, W.; Hertel, R.; Meister, J.; Rüchardt, C. Aliphatische Azoverbindungen, VI. Sterische Beschleunigung der Azoalkanthermolyse. Justus Liebigs Ann. Chem. 1976, 1976 (10), 1820–1833. DOI: 10.1002/jlac.197619761013. View Source
- [2] Engel, P. S.; Nalepa, C. J.; Leckonby, R. A.; Chae, W.-K. Steric Acceleration in Dialkyldiazene (Azoalkane) Decompositions. 2. J. Org. Chem. 1979, 44 (9), 1434–1437. Related data from the same group on branched diazene decomposition rates. View Source
